

Application Note: (Dicyclopropylmethyl)amine Hydrochloride in Parallel Synthesis[1]

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Compound of Interest

Compound Name:	(Dicyclopropylmethyl)amine Hydrochloride
CAS No.:	51043-72-2
Cat. No.:	B3025387

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Executive Summary & Rationale

(Dicyclopropylmethyl)amine is a privileged building block in modern drug discovery, primarily used to introduce the dicyclopropylmethyl moiety.[2] This structural motif serves as a superior bioisostere for isopropyl, tert-butyl, or cyclohexyl groups.[1][2]

Why use this Building Block?

- **Metabolic Stability:** The cyclopropyl C–H bonds possess higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), significantly reducing susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2]
- **Conformational Rigidity:** The "butterfly" conformation of the two cyclopropyl rings creates a unique steric bulk that can fill lipophilic pockets (e.g., GPCRs, Kinases) more effectively than flexible alkyl chains, often improving potency and selectivity.[2]
- **Lipophilicity Modulation:** It increases lipophilicity (LogP) without the "floppiness" of linear chains, aiding in membrane permeability while maintaining structural integrity.[2]

Chemical Properties & Handling

The hydrochloride salt form is preferred for stability but presents challenges in automated liquid handling due to solubility and acidity.[1]

Property	Data
CAS (HCl Salt)	13375-29-6
Formula	C
	H
	ClN
MW	147.65 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt)
pKa (Conj.[1] Acid)	~10.6 (Estimated)
Hygroscopicity	Moderate (Store in desiccator)

Handling Protocol for Automation

Challenge: The HCl salt is insoluble in non-polar solvents (DCM, Toluene) often used in liquid handlers.[2] Solution: Prepare stock solutions in DMSO or DMA (Dimethylacetamide).[1][2]

- Stock Prep: Prepare a 0.5 M stock solution in anhydrous DMSO. If precipitation occurs, sonicate at 30°C for 5 minutes.[1][2]
- Free-Basing: Do not perform a separate extraction step.[1] Use an in situ neutralization strategy with excess tertiary amine (DIPEA or NMM) during the reaction setup.[1]

Parallel Synthesis Protocols

Protocol A: Amide Library Generation (Acylation)

Objective: Coupling (Dicyclopropylmethyl)amine to a diverse set of Carboxylic Acid scaffolds (R-COOH). Chemistry: HATU-mediated activation.[1] Purification Strategy: Solid-Supported Scavenging (Self-Validating).[1]

Reagents:

- Scaffold: Diverse Carboxylic Acids (0.1 mmol per well).
- Monomer: (Dicyclopropylmethyl)amine HCl (0.12 mmol, 1.2 eq).
- Coupling Agent: HATU (0.12 mmol, 1.2 eq).
- Base: DIPEA (N,N-Diisopropylethylamine) (0.4 mmol, 4.0 eq).[1][2] Note: 1 eq is consumed by HCl salt.
- Solvent: Anhydrous DMF.

Step-by-Step Workflow:

- Plate Setup: In a 96-well deep-well plate (polypropylene), dispense Carboxylic Acids (0.1 mmol) as 0.5 M solutions in DMF.
- Activation: Add HATU (0.12 mmol in 200 μ L DMF) followed by DIPEA (0.2 mmol, 2.0 eq). Shake at RT for 15 mins to form the activated ester (O-At ester).
- Monomer Addition: Add (Dicyclopropylmethyl)amine HCl (0.12 mmol in 200 μ L DMSO) followed by the remaining DIPEA (0.2 mmol, 2.0 eq).
 - Causality: Adding the second portion of base with the amine salt ensures immediate neutralization and nucleophilic attack, preventing salt precipitation in the needle.[2]
- Reaction: Seal plate and shake at RT for 16 hours. (Optional: Heat to 50°C if steric hindrance is high, but HATU usually works at RT).
- Quench & Scavenge (Self-Validating Step):
 - Add Polymer-Supported Isocyanate (PS-NCO) resin (3 eq relative to excess amine).[1]
 - Add Polymer-Supported Carbonate (PS-CO₃) resin (3 eq relative to excess acid).[1]

- Shake for 4 hours.
- Mechanism:[1][2][3][4] PS-NCO reacts with unreacted (Dicyclopropylmethyl)amine.[1] PS-CO₃ neutralizes residual acid and HOBt/HOAt byproducts.[1] The product (Amide) remains in solution.
- Filtration: Filter into a receiver plate. Evaporate solvent (Genevac or SpeedVac).[1][2]

Protocol B: S_NAr Diversification (Heterocycles)

Objective: Installing the amine onto halogenated heteroaromatic cores (e.g., Chloropyrimidines, Chloropurines).[2] Context: Common in kinase inhibitor synthesis (e.g., CRF-1 antagonists).[1][2]

Reagents:

- Scaffold: Chloro-heterocycle (0.1 mmol).
- Monomer: (Dicyclopropylmethyl)amine HCl (0.15 mmol, 1.5 eq).
- Base: Cs
CO
(Suspension) or DIPEA (Liquid).
- Solvent: NMP or DMSO.

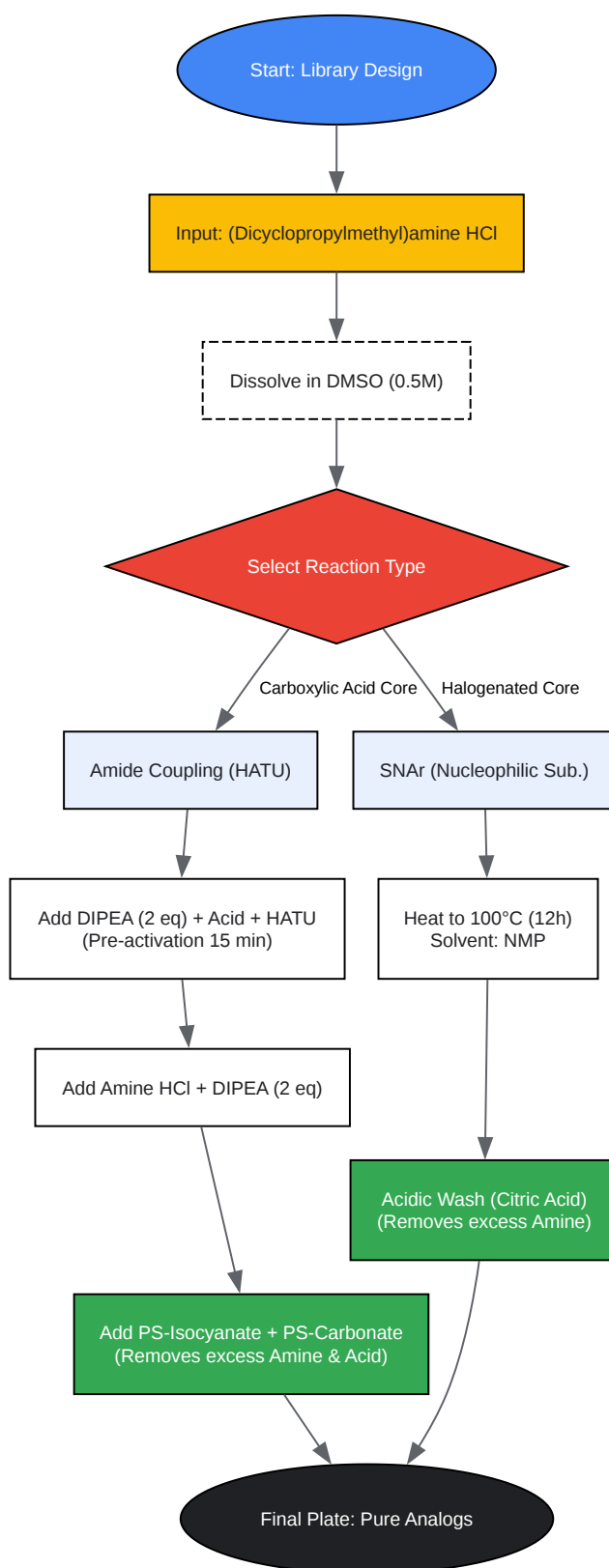
Step-by-Step Workflow:

- Dispense: Add Scaffold (0.1 mmol) in DMSO.
- Add Salt: Add (Dicyclopropylmethyl)amine HCl (0.15 mmol) in DMSO.
- Add Base: Add DIPEA (0.5 mmol, 5 eq). Excess base is critical to drive the reaction and neutralize HCl.
- Thermal Cycle: Heat at 100°C for 12 hours.

- Note: The steric bulk of the dicyclopropyl group requires higher energy input than simple methylamines.^[1]
- Workup:
 - Dilute with EtOAc.^{[1][2]}
 - Wash with dilute citric acid (removes excess amine and DIPEA).^{[1][2]}
 - Dry and concentrate.^{[1][2]}

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for incorporating this building block in a library setting.



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Caption: Logic flow for incorporating (Dicyclopropylmethyl)amine HCl into parallel synthesis libraries via Amide Coupling or SNAr.

Case Studies & Applications

Case Study 1: CRF-1 Antagonists

Target: Corticotropin-Releasing Factor 1 Receptor.[1] Application: Researchers utilized (dicyclopropylmethyl)amine to substitute the C4-position of a pyrazinone core.[1] Result: The dicyclopropyl moiety improved the pharmacokinetic profile by reducing metabolic clearance compared to the isopropyl analog.[1] The steric bulk prevented N-dealkylation.[1] Mechanism: The "butterfly" shape shields the nitrogen lone pair and adjacent carbons from enzymatic oxidation.[1]

Case Study 2: LSD1 Inhibitors

Target: Lysine-Specific Demethylase 1.[1] Application: Used in the synthesis of cyanopyrimidine derivatives.[1] The amine was introduced via SNAr on a chloropyrimidine scaffold.[1] Outcome: The resulting compounds showed potent anticancer activity, with the dicyclopropyl group contributing to optimal hydrophobic interactions within the LSD1 active site.[2]

References

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